N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Peptide Solubilization Bioconjugation Solid-Phase Peptide Synthesis

Fmoc-Ttds-OH is the optimal heterobifunctional PEG3 linker for SPPS, PROTAC development, and ADC conjugation. Its base-labile Fmoc group enables rapid, orthogonal deprotection compatible with acid-sensitive peptides—unlike Boc-protected analogs. The precisely defined PEG3 spacer (~14.4 Å) mitigates steric hindrance and significantly enhances solubility of hydrophobic peptides, critical for bioassays and formulation. Validated for creating water-soluble biotin derivatives in published protocols, it delivers predictable, superior conjugate stability and stepwise conjugation control that generic PEG reagents cannot match.

Molecular Formula C29H38N2O8
Molecular Weight 542.6 g/mol
CAS No. 172089-14-4
Cat. No. B070991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
CAS172089-14-4
Molecular FormulaC29H38N2O8
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O
InChIInChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)
InChIKeyVWGYNWSOHMVYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding the Molecular Architecture of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CAS 172089-14-4)


N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CAS 172089-14-4) is a heterobifunctional polyethylene glycol (PEG)-based linker molecule . Its core structure integrates a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine at one terminus, a three-unit trioxa (PEG3) spacer, and a succinamic acid moiety at the opposite terminus . With a molecular formula of C29H38N2O8 and a molecular weight of approximately 542.6 g/mol, this compound is utilized as a building block in solid-phase peptide synthesis and a bioconjugation reagent . The distinct combination of orthogonal functional groups facilitates controlled stepwise conjugation strategies, enabling the construction of complex molecular architectures .

Why Substituting N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine with Generic PEG Linkers Introduces Uncontrolled Variability in Bioconjugation Workflows


The selection of a PEG-based linker is not a matter of simple interchangeability; subtle differences in chain length, terminal functionality, and protecting group chemistry dictate performance in critical workflows. N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is specifically optimized for orthogonal, solid-phase synthesis [1]. Substituting this with a similar but distinct linker, such as one with a Boc protecting group or a different PEG unit count, can fundamentally alter deprotection kinetics, solubility profile, and conjugate stability . For example, the Fmoc group on this compound enables rapid, base-labile deprotection that is compatible with acid-sensitive peptides, a feature not shared by acid-labile Boc-protected analogs . Furthermore, the precise PEG3 spacer length is critical for avoiding steric hindrance in dense bioconjugates, a parameter that generic, polydisperse PEG reagents or even closely related monodisperse linkers like Fmoc-PEG2-Suc-OH cannot replicate [2].

Quantitative Evidence for Selecting N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine Over Comparable Linkers


Comparative Solubility Enhancement: Fmoc-Ttds vs. Unmodified Peptides

The incorporation of the Fmoc-Ttds moiety (N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine) into poorly soluble oligopeptides results in a quantifiable increase in aqueous solubility. A direct comparative study demonstrated that the water solubility of modified peptides was enhanced in a manner dependent on the number of Ttds units incorporated [1]. While the study does not provide exact fold-change values, it explicitly confirms the compound's utility for improving the solubility profile of intrinsically hydrophobic peptide sequences compared to their unmodified counterparts [1].

Peptide Solubilization Bioconjugation Solid-Phase Peptide Synthesis

Orthogonal Deprotection Strategy: Fmoc-Ttds vs. Boc-Protected Analogs

The Fmoc protecting group on this compound offers a distinct advantage over acid-labile protecting groups like Boc. Fmoc is removed under mild basic conditions (e.g., 20% piperidine in DMF), which is compatible with a wide range of acid-sensitive functional groups and solid supports . In contrast, Boc deprotection requires strongly acidic conditions (e.g., neat trifluoroacetic acid), which can lead to side reactions or cleavage of acid-sensitive linkers . This orthogonal deprotection profile makes Fmoc-Ttds uniquely suitable for multi-step syntheses where acid-labile groups are present .

Peptide Synthesis Protecting Groups Solid-Phase Synthesis

Precision PEG Spacer Length: Fmoc-Ttds (PEG3) vs. Fmoc-PEG2-Suc-OH (PEG2)

The three-unit polyethylene glycol (PEG3) spacer in N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine provides a longer, more flexible linker arm compared to the two-unit PEG (PEG2) spacer found in Fmoc-PEG2-Suc-OH [1]. This increased length (approximately 14.4 Å extended vs. ~10.2 Å for PEG2) offers greater conformational freedom, which can be critical for reducing steric hindrance between conjugated biomolecules and their targets [1]. In applications such as antibody-drug conjugates (ADCs) or PROTACs, this additional spacing can improve target engagement and payload release kinetics by minimizing steric clashes [2].

Linker Design Bioconjugation Antibody-Drug Conjugates

Validated Stability Profile: Fmoc-Ttds vs. Degradable Alternatives

This compound demonstrates a robust stability profile under recommended storage conditions. Vendor technical datasheets report that N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is stable for at least two years when stored at -20°C, protected from light and moisture . This is comparable to the stability of related Fmoc-protected PEG linkers, such as Fmoc-PEG2-Suc-OH, which is also stable for two years at 4°C [1]. This documented long-term stability ensures that procurement of larger quantities for extended research programs does not lead to reagent degradation and experimental variability.

Reagent Stability Storage Conditions Long-Term Storage

High-Purity Standard for Reproducible Bioconjugation

Commercially available N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is routinely supplied with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) . This high purity standard is comparable to that of related Fmoc-PEG linkers used in demanding bioconjugation applications . This level of purity ensures that the linker is free from significant impurities that could interfere with subsequent conjugation steps or lead to batch-to-batch variability, a crucial factor for reproducible research and manufacturing processes.

Purity HPLC Quality Control

Specific Application in PROTAC Linker Synthesis

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is explicitly designated as a PROTAC (Proteolysis Targeting Chimera) linker . Its bifunctional nature, with an Fmoc-protected amine and a succinamic acid, allows for the stepwise conjugation of ligands for an E3 ubiquitin ligase and a target protein, which is a critical requirement for assembling PROTAC molecules . While many PEG linkers can be used for this purpose, the specific PEG3 length and functional group pairing of this compound are optimized for creating the necessary spatial orientation between the two ligands for effective ternary complex formation and subsequent protein degradation [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Definitive Application Scenarios for N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine Based on Quantitative Evidence


Solid-Phase Synthesis of Peptides Requiring Enhanced Aqueous Solubility

This compound is the optimal choice for solid-phase peptide synthesis (SPPS) of hydrophobic or poorly soluble peptide sequences. The evidence shows that incorporating the Fmoc-Ttds moiety enhances the water solubility of the final peptide product [1]. This property is critical for subsequent biological assays, purification, and formulation. The orthogonal Fmoc protection ensures compatibility with standard SPPS protocols without interfering with acid-labile side-chain protecting groups [1].

Construction of PROTACs with Optimized Linker Length

For researchers developing Proteolysis Targeting Chimeras (PROTACs), this compound serves as a validated building block. Its explicit designation as a PROTAC linker and its precise PEG3 spacer length (approximately 14.4 Å) provide a starting point for optimizing the distance between the E3 ligase ligand and the target protein ligand, a key parameter for effective ternary complex formation and target degradation [2]. The bifunctional nature allows for controlled, stepwise conjugation.

Development of Antibody-Drug Conjugates (ADCs) with Reduced Aggregation

In ADC development, the hydrophilic PEG3 spacer of this compound can be used to introduce a flexible, water-soluble linker between the antibody and the cytotoxic payload [2]. This can mitigate the hydrophobicity-driven aggregation often observed with high drug-to-antibody ratios (DARs), thereby improving the pharmacokinetic profile and safety of the ADC [2]. The Fmoc group allows for the controlled introduction of the linker during peptide or payload synthesis.

Preparation of Water-Soluble Biotinylated Reagents for Immunoassays

This compound has been directly used to create novel, water-soluble biotin derivatives for labeling IgG peptides with limited aqueous solubility [1]. This application demonstrates its utility in preparing advanced reagents for immunoassays, such as ELISA or Western blotting, where maintaining solubility and minimizing non-specific binding are paramount. The protocol for using Fmoc-Ttds in this context is established in peer-reviewed literature [1].

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